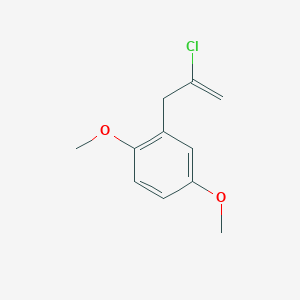
2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene
Vue d'ensemble
Description
2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene, also known as 2,4-DMPP, is a halogenated phenylpropene that is widely used in scientific research and laboratory experiments. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in Additionally, possible future directions of research and development are outlined.
Applications De Recherche Scientifique
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
Yokoyama (2015) investigated the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the acidolysis reaction. This study provides insights into the structural influence on lignin breakdown, a crucial process in biofuel production and materials science, illustrating the role of specific functional groups in complex organic reactions. The findings could inform the development of more efficient methods for lignin valorization, with potential applications in renewable energy and sustainable materials (Yokoyama, 2015).
Chlorophenols in Waste Incineration
Peng et al. (2016) discussed the formation and impact of chlorophenols during municipal solid waste incineration, highlighting the environmental implications of chlorinated compounds. While not directly related to 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene, this review emphasizes the need for understanding the behavior of chlorinated organics in industrial processes, potentially guiding research on minimizing toxic by-products in chemical manufacturing and waste management processes (Peng et al., 2016).
Organochlorine Compound Emission Impact
Krijgsheld and Gen (1986) evaluated the environmental and health impacts of chlorophenol emissions, providing a foundation for assessing the risks associated with the use and production of chlorinated compounds. Understanding the toxicological profile and environmental behavior of similar compounds can inform safer chemical synthesis, handling, and disposal practices (Krijgsheld & Gen, 1986).
Dimerisation of Alkenes
Fel'dblyum and Obeshchalova (1968) reviewed the dimerization of alkenes, a process that is central to the synthesis of higher olefins from simpler alkene precursors. This research is relevant to understanding the reactivity and potential applications of this compound in synthesizing more complex organic compounds, showcasing the importance of catalysts and reaction conditions in industrial organic synthesis (Fel'dblyum & Obeshchalova, 1968).
Propylene to Propylene Oxide Direct Oxidation
Khatib and Oyama (2015) reviewed advancements in the direct oxidation of propylene to propylene oxide, a key reaction in the chemical industry. Although not directly related, understanding the catalytic oxidation processes of olefins can provide valuable insights into the reactivity and potential industrial applications of this compound in producing valuable chemicals (Khatib & Oyama, 2015).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are usually organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in various carbon–carbon bond-forming reactions .
Result of Action
Given its potential use in sm cross-coupling reactions, the compound could play a role in facilitating the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the stability of similar compounds, such as organoboron reagents, can be influenced by factors such as air and moisture .
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMITLLGLFNCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242726 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-07-9 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)







